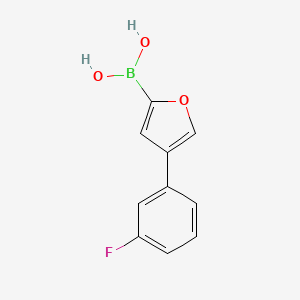

4-(3-Fluorophenyl)furan-2-boronic acid

Description

Properties

IUPAC Name |

[4-(3-fluorophenyl)furan-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BFO3/c12-9-3-1-2-7(4-9)8-5-10(11(13)14)15-6-8/h1-6,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSYOVRFARFJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CO1)C2=CC(=CC=C2)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability of Fluorinated Furan Boronic Acids

This technical guide details the thermodynamic stability, degradation mechanisms, and handling protocols for fluorinated furan boronic acids. It is designed for medicinal chemists and process engineers dealing with the "Boronic Acid Paradox"—where the most electronically desirable bioisosteres are often the least stable.

Technical Guide | Version 1.0

Part 1: The Stability Paradox & Mechanistic Underpinnings

Fluorinated furan boronic acids represent a high-value, high-risk class of reagents. While the furan ring serves as a crucial bioisostere for phenyl or pyridine rings, and fluorine modulation improves metabolic stability and lipophilicity, the combination creates a "perfect storm" for protodeboronation .

The Core Instability Mechanism

The thermodynamic instability of furan-2-yl boronic acids is not random; it is a direct consequence of the heteroatom's ability to stabilize the transition state of ipso-protonation .

-

The 2-Position Vulnerability: In furan-2-boronic acids, the carbon attached to boron (C2) is highly susceptible to electrophilic attack (by a proton). The adjacent oxygen atom can stabilize the resulting cationic intermediate (sigma complex) or, in base-catalyzed pathways, the transition state leading to C-B bond cleavage.

-

The Fluorine Accelerator: Fluorine is highly electronegative.

-

pKa Shift: Fluorine substitution lowers the pKa of the boronic acid (typically from ~8.5-9.0 down to ~6.5-7.5).

-

Boronate Formation: At standard cross-coupling pH (pH 8-10), fluorinated boronic acids exist almost exclusively as the boronate anion (

). -

Kinetic Consequence: The boronate anion is the reactive species for the primary protodeboronation pathway. Therefore, fluorination increases the effective concentration of the reactive species, accelerating degradation.

-

Mechanistic Visualization

The following diagram illustrates the base-catalyzed protodeboronation pathway, highlighting the critical "Danger Zone" where fluorinated substrates spend the most time.

Figure 1: Base-catalyzed protodeboronation mechanism. Fluorine substitution shifts the equilibrium toward the reactive boronate anion.

Part 2: Stability Profiling & Hierarchies

Experimental data indicates a clear hierarchy of stability. Researchers should use this table to select the appropriate reagent form before attempting synthesis.

Relative Stability Hierarchy

| Reagent Class | Stability Half-Life ( | Synthetic Risk | Recommendation |

| MIDA Boronate | > 60 Days (Solid state/Solution) | Low | Standard for Storage. Use for slow-release coupling. |

| Trifluoroborate ( | > 24 Hours | Low-Medium | Excellent for aqueous conditions; requires hydrolysis step. |

| 3-Furan Boronic Acid | ~2-6 Hours | Medium | Usable with rapid coupling protocols. |

| 2-Furan Boronic Acid | < 15 Minutes | Critical | Avoid if possible. Use MIDA or anhydrous conditions. |

| Fluorinated 2-Furan BA | < 5 Minutes | Extreme | Do not isolate. Generate in situ or use MIDA ester. |

The "Fluorine Position" Rule

-

F at C3 (Beta to Boron): Inductive withdrawal destabilizes the C-B bond but steric bulk may offer slight kinetic protection.

-

F at C5 (Gamma to Boron): Significant acidification of the boronic acid; promotes rapid formation of the boronate anion. Highest risk of deboronation.

Part 3: Experimental Protocols

Protocol: NMR-Based Kinetic Stability Assay

Trustworthiness: This protocol uses an internal standard to normalize for solvent evaporation and instrument drift, providing a self-validating dataset.

Materials:

-

Fluorinated furan boronic acid (10 mg)

-

Internal Standard: 1,3,5-Trimethoxybenzene (5 mg, inert to pH)

-

Solvent:

-DMSO / -

Buffer: Phosphate (pH 7.4) and Carbonate (pH 10.0)

Workflow:

-

Baseline: Dissolve boronic acid and internal standard in

-DMSO (0.6 mL). Acquire -

Initiation: Add 0.1 mL of deuterated buffer solution directly to the NMR tube. Shake vigorously.

-

Monitoring: Insert into NMR probe pre-heated to 40°C (simulating mild reaction conditions).

-

Data Acquisition: Acquire arrayed spectra every 5 minutes for 2 hours.

-

Analysis: Integrate the Furan-H signal relative to the Trimethoxybenzene signal. Plot

vs. time to determine

Protocol: "Rapid-Fire" Suzuki Coupling for Unstable Furans

Expertise: Standard conditions (aqueous base, 12h) will destroy fluorinated furan boronic acids before they couple. This protocol uses high-activity catalysts and anhydrous bases to outcompete degradation.

Reagents:

-

Catalyst: Pd(OAc)2 (2 mol%) + RuPhos or XPhos (4 mol%). Why: These ligands promote extremely fast oxidative addition and transmetalation.

-

Base:

(3 equiv). Why: Anhydrous base minimizes the concentration of free hydroxide/water, slowing protonolysis. -

Solvent: 1,4-Dioxane (Dry).

Step-by-Step:

-

Charge a vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Pd catalyst, Ligand, and Base.

-

Seal and purge with Argon for 5 minutes. Oxygen promotes homocoupling and phenol formation.

-

Add dry Dioxane via syringe.

-

Place in a pre-heated block at 80°C (not 100°C+).

-

Run for 30-60 minutes max. Monitor by LCMS.

-

Checkpoint: If deboronation is observed (>10% furan formation), switch to the corresponding MIDA boronate .

-

Part 4: Decision Framework (Visualization)

Use this logic flow to determine the correct starting material for your synthesis.

Figure 2: Reagent selection logic. C2-position fluorinated furans require protected boron species.

References

-

Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society. Link

-

Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Ejsmont, K., et al. (2003).[1] 5-Formyl-2-furanboronic acid at 100 K.[1] Acta Crystallographica. Link

Sources

The Emerging Landscape of 4-Aryl-Substituted Furan-2-Boronic Acids: A Technical Guide for Researchers and Drug Development Professionals

The confluence of privileged structural motifs in medicinal chemistry often gives rise to novel molecular scaffolds with significant therapeutic potential. Among these, the fusion of the furan ring system with the versatile boronic acid functionality presents a compelling area of exploration. This in-depth technical guide delves into the core aspects of a particularly promising subclass: 4-aryl-substituted furan-2-boronic acids. These compounds are poised to be valuable building blocks in drug discovery and materials science, leveraging the biological relevance of the furan moiety and the unique chemical reactivity of the boronic acid group. This document provides a comprehensive overview of their synthesis, properties, and potential applications, offering field-proven insights for researchers and drug development professionals.

The Strategic Importance of the 4-Aryl-Furan-2-Boronic Acid Scaffold

The furan ring is a five-membered aromatic heterocycle that is a core structural component in numerous pharmacologically active compounds.[1][2] Its presence can influence a molecule's steric and electronic properties, often enhancing metabolic stability, receptor binding interactions, and overall bioavailability.[1] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3]

On the other hand, boronic acids and their derivatives have become indispensable tools in organic synthesis and medicinal chemistry.[4][5] Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation.[6] Beyond their role as synthetic intermediates, boronic acids themselves can act as pharmacophores, capable of forming reversible covalent bonds with diols present in sugars or the active sites of enzymes.[4] This unique reactivity has been successfully exploited in the development of drugs like the proteasome inhibitor bortezomib.[7]

The strategic combination of an aryl group at the 4-position of a furan-2-boronic acid creates a scaffold with several advantageous features:

-

Structural Diversity: The aryl substituent at the 4-position can be readily varied, allowing for the systematic exploration of structure-activity relationships (SAR).

-

Modulation of Electronic Properties: The electronic nature of the aryl group can influence the Lewis acidity and reactivity of the boronic acid moiety.

-

Three-Dimensionality: The aryl group introduces a degree of three-dimensionality that can be crucial for specific interactions with biological targets.

-

Dual Functionality: The boronic acid can serve as a handle for further synthetic transformations (e.g., Suzuki-Miyaura coupling) or as a warhead for interacting with biological targets.

This guide will now explore the synthetic pathways to access these promising molecules, their inherent chemical properties, and their potential applications.

Synthetic Strategies for 4-Aryl-Substituted Furan-2-Boronic Acids

The synthesis of 4-aryl-substituted furan-2-boronic acids is not yet widely documented in the literature, suggesting this is an emerging area of chemical space. However, established synthetic methodologies for related compounds provide a logical foundation for their preparation. The primary challenges in synthesizing heteroaryl boronic acids, including furan-based ones, are their propensity for protodeboronation (cleavage of the C-B bond by a proton source) and instability under certain reaction conditions.[8] To circumvent these issues, the use of boronic esters, such as pinacol esters, is highly recommended as they exhibit greater stability.[8][9]

Two main retrosynthetic approaches can be envisioned:

-

Late-stage borylation of a pre-formed 4-arylfuran.

-

Arylation of a pre-functionalized furan-2-boronic acid derivative at the 4-position.

Suzuki-Miyaura Cross-Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[6] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers high functional group tolerance and generally mild reaction conditions.

A plausible and robust strategy for the synthesis of 4-aryl-substituted furan-2-boronic esters involves the Suzuki-Miyaura coupling of a 4-halofuran-2-boronic ester with an appropriate arylboronic acid or ester.

Experimental Protocol: Synthesis of a 4-Aryl-Furan-2-Boronic Ester via Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings involving heteroaryl halides.

Materials:

-

4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan (or the corresponding 4-iodo derivative)

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, DMF, toluene, with water as a co-solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 4-halofuran-2-boronic ester (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-furan-2-boronic ester.

The resulting boronic ester can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid if required.

Caption: Workflow for Suzuki-Miyaura synthesis of 4-aryl-furan-2-boronic esters.

C-H Activation: An Atom-Economical Alternative

Direct C-H activation has emerged as a powerful and atom-economical strategy for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials.[10] The C-H arylation of furan derivatives has been reported, and this methodology could potentially be applied to the synthesis of 4-aryl-substituted furan-2-boronic acids.[11]

A potential route would involve the direct arylation of a furan-2-boronic ester at the C4 position. This approach, however, may face challenges with regioselectivity, as the C5 position of the furan ring is also susceptible to electrophilic attack.

Conceptual Protocol: Synthesis via C-H Arylation

This conceptual protocol is based on modern C-H activation methodologies.

Materials:

-

Furan-2-boronic acid pinacol ester

-

Aryl halide (iodide or bromide) or arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., phosphine-based or N-heterocyclic carbene)

-

Oxidant (if using an arylboronic acid, e.g., Ag₂CO₃, benzoquinone)

-

Base (e.g., K₂CO₃, PivOH)

-

Solvent (e.g., toluene, DMSO, DMA)

Procedure:

-

In a reaction vessel, combine the furan-2-boronic acid pinacol ester (1.0 equiv), the arylating agent (1.5-2.0 equiv), the palladium catalyst, ligand, and any necessary additives (base, oxidant).

-

Add the degassed solvent and heat the mixture under an inert atmosphere.

-

Monitor the reaction for the formation of the desired product, being mindful of potential isomers.

-

After completion, perform an appropriate workup and purification by column chromatography.

Caption: Conceptual workflow for C-H arylation to synthesize 4-aryl-furan-2-boronic esters.

Physicochemical Properties and Stability Considerations

The physicochemical properties of 4-aryl-substituted furan-2-boronic acids are crucial for their handling, reactivity, and biological applications. While specific data for this class of compounds is limited, we can infer their likely characteristics based on the well-understood properties of arylboronic acids.

Acidity

Boronic acids are Lewis acids, with pKa values typically in the range of 4-10.[8] The acidity is influenced by the substituents on the organic moiety. Electron-withdrawing groups on the aryl ring at the 4-position are expected to increase the Lewis acidity of the boron center, thereby lowering the pKa of the furan-2-boronic acid. Conversely, electron-donating groups will decrease the acidity. This tunability of acidity can be important for optimizing interactions with biological targets.

| Substituent on Aryl Group | Expected Effect on pKa |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Increase (Less acidic) |

| Electron-Withdrawing (e.g., -CF₃, -NO₂, -CN) | Decrease (More acidic) |

Stability and Handling

As previously mentioned, a significant challenge with furan-2-boronic acids is their susceptibility to protodeboronation, particularly in the presence of acid or at elevated temperatures.[8] The use of their corresponding boronic esters, such as pinacol or MIDA esters, significantly enhances their stability, making them easier to handle, purify, and store.[8] It is generally advisable to work with the boronic ester form of these compounds and only generate the free boronic acid immediately before use if necessary.

Applications in Drug Discovery and Materials Science

The unique structural features of 4-aryl-substituted furan-2-boronic acids make them highly attractive for applications in both medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

These compounds can be utilized in several ways in the drug discovery process:

-

Building Blocks for Library Synthesis: The boronic acid functionality is a versatile handle for introducing the 4-aryl-furan moiety into a larger molecule via Suzuki-Miyaura coupling. This allows for the rapid generation of libraries of compounds for high-throughput screening.

-

Bioisosteres: The furan ring can act as a bioisostere for a phenyl ring, offering a way to modify the physicochemical properties of a lead compound while maintaining key interactions with the biological target.[1]

-

Enzyme Inhibitors: The boronic acid itself can act as a warhead to inhibit certain classes of enzymes, particularly serine proteases. The 4-aryl substituent can provide additional binding interactions to enhance potency and selectivity.

Given the known biological activities of furan derivatives, 4-aryl-substituted furan-2-boronic acids could be investigated as potential anticancer, antibacterial, or anti-inflammatory agents.[2][3]

Caption: Key applications of 4-aryl-furan-2-boronic acids in drug discovery.

Materials Science

In materials science, conjugated organic molecules are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 4-aryl-furan-2-boronic acid scaffold can be used to construct larger, conjugated systems through cross-coupling reactions. The furan ring can contribute to the electronic properties of the resulting material, and the aryl group can be used to tune these properties and influence the material's morphology.

Conclusion and Future Outlook

4-Aryl-substituted furan-2-boronic acids represent a promising, yet underexplored, class of molecules. Their synthesis can be approached through established methods like the Suzuki-Miyaura cross-coupling, with the use of boronic esters being crucial for handling and stability. The inherent biological relevance of the furan moiety, combined with the versatile reactivity of the boronic acid group, positions these compounds as valuable building blocks for the development of new therapeutics and functional materials. As synthetic methodologies become more refined and the unique properties of these compounds are further investigated, we can expect to see the emergence of novel applications for this exciting molecular scaffold.

References

- Maes, B. U. W. Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15938-15951.

- Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405.

- Caddick, S., & Bolshan, Y. (2005). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.

- Daugulis, O., Do, H.-Q., & Shabani, S. (2009). Palladium- and Copper-Catalyzed C–H Arylation of Furan Derivatives. Organic Letters, 11(21), 4886-4888.

- LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Silva, F., et al. (2020).

- Kumar, R., & Singh, P. (2022). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(5), 185-190.

- Fujiwara, Y., et al. (2010). Direct C-H arylation of electron-deficient heterocycles with arylboronic acids. Journal of the American Chemical Society, 132(38), 13194-13196.

- Bakthadoss, M., & Murugan, R. (2015). Pd-catalyzed oxidative C–H arylation of heterocycle embedded thiophene/furan with aryl boronic acid/ester. RSC Advances, 5(100), 82390-82394.

- Wang, D.-H., & Wasa, M. (2011). Palladium-Catalyzed Oxidative C–H Arylation of Furans with Boronic Acids. Organic Letters, 13(10), 2530-2533.

- Bairagi, M. (2023). Examples of furan derivatives with biological activity.

- Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891-4932.

- Singh, R. K., et al. (2023). Synthesis and biological activities of furan derivatives.

- Organic Chemistry Portal. (n.d.).

- The Royal Society of Chemistry. (2011). Supporting Information Aerobic Oxidative α-Arylation of Furans with Boronic Acids via Pd(II)

- ChemRxiv. (2022).

- PubChem. (n.d.). Furan-2-boronic acid.

- Mita, T., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.

- Wurst, K., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 26(16), 4949.

- ResearchGate. (2011). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling.

- Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 108-118.

- Google Patents. (2005). WO2005097809A2 - Synthesis of boronic ester and acid compounds.

- Baker, S. J., et al. (2021).

- Matteson, D. S. (2013). Boronic esters in asymmetric synthesis. The Journal of Organic Chemistry, 78(20), 10009-10023.

- FUJIFILM Wako Chemicals. (n.d.). 2-Furanboronic Acid.

- ChemScene. (n.d.). 2-Furanboronic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Boronic esters in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pd-catalyzed oxidative C–H arylation of heterocycle embedded thiophene/furan with aryl boronic acid/ester - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Accelerated Synthesis of Biaryl Scaffolds via Microwave-Assisted Suzuki-Miyaura Coupling of 4-(3-Fluorophenyl)furan-2-boronic acid

Abstract

This application note provides a comprehensive technical guide for the rapid and efficient synthesis of biaryl compounds utilizing 4-(3-Fluorophenyl)furan-2-boronic acid via Microwave-Assisted Organic Synthesis (MAOS). Biaryl moieties are privileged structures in medicinal chemistry, and their synthesis is a cornerstone of drug discovery programs.[1][2] Traditional thermal methods for their construction, such as the Suzuki-Miyaura cross-coupling, often require prolonged reaction times and can lead to undesired side products.[3][4] This guide details the fundamental principles of microwave heating, its profound advantages in accelerating chemical reactions, and provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of the title boronic acid with a model aryl halide. The methodologies presented herein are designed for researchers, chemists, and drug development professionals seeking to enhance efficiency, improve yields, and embrace greener chemistry principles in their synthetic workflows.[5][6]

Introduction: The Strategic Advantage of Microwave Synthesis

The synthesis of complex organic molecules for pharmaceutical development is a race against time. Boronic acids and their derivatives are indispensable building blocks, serving as key precursors to a vast array of bioactive compounds, including several FDA-approved drugs like Bortezomib (Velcade®).[7][8] The this compound is a particularly valuable reagent, as it allows for the introduction of a fluorinated biaryl motif, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[9][10] However, conventional heating methods, which rely on conduction and convection, transfer energy slowly and inefficiently, often requiring hours or even days to drive reactions to completion.[3][11]

Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this process. Unlike conventional methods, microwave irradiation directly couples with polar molecules in the reaction mixture, causing rapid, uniform, and efficient heating.[12][13] This direct energy transfer is not constrained by the thermal conductivity of the vessel, leading to instantaneous localized superheating that can dramatically accelerate reaction rates, often reducing synthesis times from hours to mere minutes.[6][14] The benefits are clear and compelling:

-

Drastic Reduction in Reaction Time: Accelerate synthesis by orders of magnitude.[12][15][16]

-

Improved Reaction Yields: Minimize thermal decomposition and the formation of side products.[3][17]

-

Enhanced Purity: Cleaner reaction profiles simplify downstream purification.[17]

-

Energy Efficiency & Green Chemistry: Lower energy consumption and the potential for solvent-free reactions align with sustainable laboratory practices.[5][18]

This guide will provide the scientific rationale and a practical, step-by-step protocol to harness these advantages for the synthesis of biaryls using this compound.

The Science of Microwave-Assisted Chemistry

Understanding the mechanism of microwave heating is crucial for effective protocol development. Microwave energy is transferred to the reaction mixture via two primary mechanisms: dipolar polarization and ionic conduction.[11]

-

Dipolar Polarization: Polar molecules, such as the solvents used in Suzuki couplings (e.g., water, DMF, alcohols), possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation creates intense molecular friction, which rapidly generates heat.[11][13]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., salts used as bases or phase-transfer catalysts), they will migrate back and forth in the oscillating electric field. This movement creates an electric current, and resistance to this flow results in the dissipation of energy as heat.[11][18]

This efficient, volumetric heating allows the reaction mixture to rapidly reach and even surpass the boiling point of the solvent in a sealed, pressurized vessel, accessing activation energies that are difficult to achieve with conventional heating.[13] This leads to the observed dramatic rate enhancements, governed by the Arrhenius equation, where temperature has an exponential effect on the reaction rate constant.[13]

Safety is Paramount: It is imperative to use equipment specifically designed for chemical synthesis.[19] Domestic microwave ovens lack the necessary temperature and pressure controls and are not designed to contain corrosive solvents or withstand the pressures generated, posing a significant safety hazard.[19] Always use certified pressure-rated vessels and work within a fume hood.[19]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol details the cross-coupling of this compound with 4-bromoanisole as a representative aryl halide.

Reaction Scheme

Materials and Equipment

| Reagents & Materials | Equipment |

| This compound | Dedicated Microwave Synthesizer |

| 4-Bromoanisole | 10 mL Microwave Reaction Vial with Stir Bar |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Crimp Capper for Reaction Vials |

| Potassium Carbonate (K₂CO₃), anhydrous | Syringes and Needles |

| 1,4-Dioxane (Anhydrous) | Analytical Balance |

| Deionized Water | Magnetic Stir Plate |

| Ethyl Acetate (EtOAc) | Rotary Evaporator |

| Brine (Saturated NaCl solution) | Thin-Layer Chromatography (TLC) Plates |

| Anhydrous Magnesium Sulfate (MgSO₄) | Column Chromatography Setup (Silica Gel) |

Detailed Step-by-Step Procedure

-

Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add:

-

This compound (1.2 mmol, 1.2 equiv.)

-

4-Bromoanisole (1.0 mmol, 1.0 equiv.)

-

Potassium Carbonate (2.0 mmol, 2.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%)

Causality Note: The boronic acid is used in slight excess to ensure complete consumption of the aryl halide. Potassium carbonate is a crucial base that facilitates the transmetalation step in the catalytic cycle.[20][21] Pd(PPh₃)₄ is a robust, air-stable Pd(0) catalyst suitable for a wide range of Suzuki couplings.[22]

-

-

Solvent Addition: Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water to the vial.

Causality Note: A mixture of an organic solvent and water is highly effective for Suzuki reactions.[23] Dioxane solubilizes the organic reagents, while water dissolves the inorganic base. This biphasic system, coupled with the polar nature of water, is excellent for microwave energy absorption.[6]

-

Vial Sealing and Degassing: Securely seal the vial with a crimp cap. Gently bubble argon or nitrogen gas through the reaction mixture via a needle for 5-10 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Set the following reaction parameters:

-

Temperature: 120 °C (Use ramp-to-temperature setting)

-

Hold Time: 15 minutes

-

Power: 200 W (or set to variable power to maintain temperature)

-

Stirring: High

Causality Note: The high temperature and short reaction time are key advantages of microwave synthesis. These conditions would require many hours under conventional reflux.

-

-

Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, filter the mixture through a small pad of Celite to remove the palladium catalyst.[24] Transfer the filtrate to a separatory funnel and dilute with 20 mL of ethyl acetate.

-

Wash the organic layer sequentially with 15 mL of water and 15 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[24]

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product. The progress can be monitored by TLC.

Data Presentation: Microwave vs. Conventional Heating

The following table summarizes the expected outcomes when comparing the microwave-assisted protocol to a traditional oil bath heating method for the same reaction.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Oil Bath) |

| Reaction Time | 15 minutes | 8 - 12 hours |

| Temperature | 120 °C | 100 °C (Reflux) |

| Typical Yield | > 90% | 70 - 85% |

| Energy Consumption | Low | High |

| Product Purity (Crude) | High | Moderate (more byproducts) |

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The efficiency of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

A streamlined workflow ensures reproducibility and efficiency.

Caption: Step-by-step workflow for microwave-assisted Suzuki coupling.

References

-

Wikipedia. Microwave chemistry . [Link]

-

Dar, A. A., et al. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview . ResearchGate. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

Polshettiwar, V., & Varma, R. S. (2019). Importance of Microwave Heating in Organic Synthesis . Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

-

Bandyopadhyay, D. (n.d.). Microwave Chemistry: General Features and Applications . ResearchGate. [Link]

-

Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions . Patsnap Eureka. [Link]

-

Leonelli, F., & Calvo, R. R. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry . MDPI. [Link]

-

ERTEC. (n.d.). Microwave Assisted Chemical Reactions . ERTEC. [Link]

-

Denmark, S. E., & Regens, C. S. (2019). The Suzuki–Miyaura Cross-Coupling Reaction . Organic Reactions, 100, 1-948. [Link]

-

Kappe, C. O. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY . ResearchGate. [Link]

-

CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis . CEM Corporation. [Link]

-

NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

-

ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... . ResearchGate. [Link]

-

ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? . ResearchGate. [Link]

-

CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis . CEM Corporation. [Link]

-

D'Souza, D. M., & O'Doherty, G. A. (2010). Microwave-Mediated Synthesis of an Arylboronate Library . ACS Combinatorial Science, 12(6), 634-643. [Link]

-

Sharma, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds . PMC. [Link]

-

Larhed, M., & Hallberg, A. (Eds.). (2006). Microwave Assisted Organic Synthesis . CRC Press. [Link]

-

Kourounakis, A. P., et al. (2022). One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies . PMC. [Link]

-

Wang, L., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media . PMC. [Link]

-

Strauss, C. R., & Varma, R. S. (2006). Recent advances in microwave-assisted synthesis . ResearchGate. [Link]

-

BS Publications. (n.d.). PART - 1 INTRODUCTION . BS Publications. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin . Rose-Hulman. [Link]

-

International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS) . International Journal of Chemical Science. [Link]

-

Leonelli, F., & Calvo, R. R. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry . PMC. [Link]

-

Janeba, Z., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids . MDPI. [Link]

-

Wang, Y., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media . MDPI. [Link]

-

Zhang, W., et al. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids . PMC. [Link]

-

Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations . Chemistry – A European Journal, 12(16), 4407-4416. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . PMC. [Link]

-

Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs . Drug Discovery & Development. [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . ResearchGate. [Link]

-

Gede, P. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules ? . ChemRxiv. [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. ajchem-a.com [ajchem-a.com]

- 4. chemicaljournals.com [chemicaljournals.com]

- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]

- 6. bspublications.net [bspublications.net]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Yoneda Labs [yonedalabs.com]

- 10. organicreactions.org [organicreactions.org]

- 11. Microwave chemistry - Wikipedia [en.wikipedia.org]

- 12. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 13. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 14. Microwave Assisted Chemical Reactions - MARKOM Microwaves [markommicrowaves.com]

- 15. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ijper.org [ijper.org]

- 19. Safety Considerations for Microwave Synthesis [cem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Scalable synthesis methods for 4-(3-Fluorophenyl)furan-2-boronic acid derivatives

An Application Guide for Researchers and Process Chemists

Scalable Synthesis of 4-(3-Fluorophenyl)furan-2-boronic Acid and Its Derivatives

Introduction: The Strategic Value of Aryl-Furan Boronic Acids

The furan scaffold is a privileged motif found in numerous natural products and pharmaceutically active compounds.[1] When combined with the synthetic versatility of the boronic acid functional group, aryl-furan boronic acids become powerful intermediates for constructing complex molecular architectures, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] The target molecule, this compound, is of particular interest as it merges the furan core with a meta-substituted fluorophenyl group, a common feature in modern drug candidates that can enhance metabolic stability and binding affinity.

However, the practical application of furan boronic acids is often hampered by their limited stability. They are susceptible to decomposition, primarily through protodeboronation, especially under the thermal conditions often required for cross-coupling reactions.[1][4] A successful scalable synthesis must therefore not only be high-yielding but also address this inherent instability. The strategy outlined herein focuses on a convergent approach where the sensitive boronic acid functionality is introduced in the final steps, and immediately converted to more robust derivatives suitable for storage and downstream applications.

Overall Synthetic Strategy

Our retrosynthetic analysis points to a robust and scalable two-stage strategy. The approach avoids the prolonged handling of the unstable target boronic acid by creating the core heterocyclic structure first, followed by a late-stage functionalization.

-

Stage 1: C-C Bond Formation. Construction of the 4-(3-fluorophenyl)furan core via a Suzuki-Miyaura cross-coupling reaction between a suitable 4-halofuran and (3-fluorophenyl)boronic acid.

-

Stage 2: C-B Bond Formation. Regioselective borylation of the furan C2-position via directed ortho-metalation (lithiation) followed by quenching with a borate ester.

-

Stage 3: Derivatization for Stability. Conversion of the resulting boronic acid into its more stable and synthetically versatile pinacol ester or potassium trifluoroborate (ArBF₃K) salt.

Part 1: Synthesis of 4-(3-Fluorophenyl)furan Intermediate

The cornerstone of this synthesis is the efficient and scalable construction of the 4-(3-fluorophenyl)furan core. The Suzuki-Miyaura reaction is the method of choice due to its high functional group tolerance, broad substrate scope, and well-understood scalability.[5]

Protocol 1.1: Suzuki-Miyaura Coupling of 4-Bromofuran with (3-Fluorophenyl)boronic acid

This protocol details the palladium-catalyzed cross-coupling to form the key intermediate. The choice of a modern palladium pre-catalyst and appropriate base is crucial for achieving high yields and minimizing reaction times, which is beneficial for process scalability and mitigating potential side reactions.[4]

Materials & Reagents:

-

4-Bromofuran

-

(3-Fluorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Potassium phosphate, tribasic (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel

Instrumentation:

-

Jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet

-

Temperature controller

-

Standard laboratory glassware

Procedure:

-

Reactor Setup: To a clean, dry, and inerted jacketed glass reactor, add 4-bromofuran (1.0 equiv), (3-fluorophenyl)boronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

-

Catalyst Preparation: In a separate flask under nitrogen, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.01 equiv) and RuPhos (0.02 equiv) in a portion of the degassed toluene.

-

Reaction Initiation: Add degassed toluene (5-10 volumes relative to 4-bromofuran) and degassed water (1-2 volumes) to the reactor. Begin stirring to create a slurry.

-

Catalyst Addition: Transfer the catalyst pre-mixture to the reactor via cannula.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Add water and ethyl acetate. Stir vigorously, then separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude 4-(3-fluorophenyl)furan by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the product as a clear oil or low-melting solid.

Causality and Optimization Notes:

-

Catalyst System: The use of RuPhos as a ligand is recommended for coupling with heteroaryl chlorides and bromides, as it promotes rapid formation of the active Pd(0) species, allowing for lower catalyst loadings and temperatures.[1]

-

Base Selection: Anhydrous potassium phosphate is often effective in Suzuki couplings and can be preferable to aqueous bases which may promote protodeboronation of the starting boronic acid.[4]

-

Solvent System: The biphasic toluene/water system is standard, facilitating the dissolution of both organic and inorganic reagents and promoting an efficient catalytic cycle. Ensure solvents are thoroughly degassed to prevent oxidation and deactivation of the palladium catalyst.[4]

Part 2: Regioselective Borylation of 4-(3-Fluorophenyl)furan

With the core structure in hand, the next critical step is the introduction of the boronic acid moiety. This is achieved through a directed ortho-metalation (DoM), a powerful technique where a heteroatom directs the deprotonation of an adjacent C-H bond. The furan oxygen atom strongly directs lithiation to the C2 position.

Protocol 2.1: Low-Temperature Lithiation and Borylation

This procedure must be conducted under strictly anhydrous and anaerobic conditions at low temperatures to ensure high regioselectivity and prevent side reactions.

Materials & Reagents:

-

4-(3-Fluorophenyl)furan

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2 M

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

-

Multi-neck flask, flame-dried under vacuum

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Syringes and needles for transfer of air-sensitive reagents

-

Magnetic stirrer

Procedure:

-

Reactor Setup: Add 4-(3-fluorophenyl)furan (1.0 equiv) to a flame-dried, multi-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet. Dissolve it in anhydrous THF (10-15 volumes).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.

-

Borylation: Add triisopropyl borate (1.5 equiv) dropwise, again maintaining a temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at -78 °C, then slowly warm to room temperature overnight.

-

Hydrolysis: Cool the mixture in an ice bath and carefully quench by the slow addition of 2 M HCl until the pH is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Workup and Isolation:

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

-

Purification: The crude boronic acid can often be purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate) or by precipitation from an aqueous solution.[6]

Causality and Optimization Notes:

-

Temperature Control: Maintaining a very low temperature (-78 °C) during the lithiation and borylation steps is critical to prevent decomposition and unwanted side reactions, such as ring-opening or loss of regioselectivity.

-

Anhydrous Conditions: Water will rapidly quench the n-butyllithium and the lithiated intermediate, terminating the reaction. All glassware must be rigorously dried, and all solvents must be anhydrous.[7]

-

Stoichiometry: A slight excess of n-BuLi ensures complete lithiation, while a larger excess of the electrophile (triisopropyl borate) ensures efficient trapping of the organolithium intermediate.

Part 3: Preparation of Stable Derivatives

To overcome the inherent instability of the final boronic acid, it is highly recommended to convert it immediately into a more robust form for storage, handling, and subsequent use in reactions. Pinacol esters and potassium trifluoroborate salts are two of the most common and effective choices.[1][4]

Protocol 3.1: Synthesis of the Pinacol Ester Derivative

Pinacol esters are generally stable, crystalline solids or oils that are easily purified by chromatography and are compatible with a wide range of reaction conditions. They serve as excellent slow-release sources of the free boronic acid in situ during Suzuki couplings.

Procedure:

-

Dissolve the crude or purified this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene or THF.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Continue heating until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude pinacol ester can be purified by flash column chromatography (silica gel) or recrystallization.

Protocol 3.2: Synthesis of the Potassium Trifluoroborate (ArBF₃K) Salt

Potassium trifluoroborate salts are highly stable, free-flowing crystalline solids that are exceptionally easy to handle and store long-term. They are excellent coupling partners in Suzuki-Miyaura reactions.[1]

Procedure:

-

Dissolve the crude or purified this compound (1.0 equiv) in methanol.

-

Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

-

Stir the mixture at room temperature for 1-2 hours. A precipitate will typically form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold water and then diethyl ether.

-

Dry the resulting white solid under vacuum to yield the pure potassium trifluoroborate salt.

Summary of Quantitative Data

The following table provides expected outcomes for the key steps in the synthesis. Yields and purity are representative and may vary based on reaction scale and optimization.

| Compound Name | Step | Typical Yield | Purity (by NMR/LCMS) | Key ¹H NMR Signal (δ, ppm, CDCl₃) |

| 4-(3-Fluorophenyl)furan | Suzuki Coupling | 75-90% | >98% | ~7.6 (furan-H5), ~6.8 (furan-H3) |

| This compound | Borylation | 60-75% | >95% | ~7.7 (furan-H5), ~7.0 (furan-H3) |

| 2-Pinacolboryl-4-(3-fluorophenyl)furan | Esterification | 85-95% | >99% | ~1.35 (s, 12H, pinacol methyls) |

| Potassium 4-(3-fluorophenyl)furan-2-trifluoroborate | Salt Formation | 90-98% | >99% | Signals may shift in D₂O/DMSO-d₆ |

References

- Benchchem. Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.

-

Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3236-3244. Available from: [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available from: [Link]

- Dakang Chemicals. (2025). Mastering Suzuki-Miyaura Coupling: Utilizing Dibenzo[b,d]furan-1-ylboronic Acid.

-

Ma, S., & Yu, F. (2004). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. The Journal of Organic Chemistry, 69(19), 6489-6494. Available from: [Link]

-

Ejsmont, K., Zaleski, J., & Sporzynski, A. (2003). 5-Formyl-2-furanboronic acid at 100 K. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1324-o1326. Available from: [Link]

-

Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. Available from: [Link]

-

Singh, G., & Kumar, A. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(23), 7323. Available from: [Link]

- MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore.

-

Carrow, B. P., & Hartwig, J. F. (2014). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available from: [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. sites.pitt.edu [sites.pitt.edu]

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Analysis of 4-(3-Fluorophenyl)furan-2-boronic acid

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(3-Fluorophenyl)furan-2-boronic acid, a key building block in medicinal chemistry and materials science. We will explore the theoretical underpinnings of the spectrum, compare it with analogous structures, and provide a detailed experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound featuring a furan core, a versatile platform for drug scaffolding, linked to a 3-fluorophenyl group and a boronic acid moiety. The fluorophenyl group is a common substituent in pharmaceuticals, often enhancing metabolic stability and binding affinity. The boronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the facile construction of complex molecular architectures. Accurate spectral analysis is paramount for confirming the identity and purity of this crucial reagent.

Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of this compound presents a unique fingerprint of its molecular structure. By understanding the electronic environment of each proton, we can predict and assign the observed signals. The key factors influencing the spectrum are the aromaticity of the furan and phenyl rings, the electronegativity of the fluorine and oxygen atoms, and the presence of the boronic acid group.

Below is a diagram illustrating the proton assignments for this compound.

Caption: Molecular structure and proton numbering of this compound.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| B(OH)₂ | 5.0 - 8.0 | Broad singlet | - | The acidic protons of the boronic acid are exchangeable and often appear as a broad signal that can vary with concentration and solvent. |

| H-5 | ~7.6 | Doublet | ³JHH ≈ 1.8 Hz | This furan proton is adjacent to the oxygen atom and is deshielded. It will appear as a doublet due to coupling with H-3. |

| H-3 | ~6.8 | Doublet | ³JHH ≈ 1.8 Hz | This furan proton is coupled to H-5 and is generally found at a lower chemical shift than H-5. |

| H-2' | ~7.5 | Doublet of triplets | ³JHH ≈ 7.8 Hz, ⁴JHF ≈ 2.0 Hz | Ortho to the furan ring and meta to the fluorine atom. It will be a doublet from coupling to H-6' and a triplet from coupling to H-4' and the fluorine atom. |

| H-4' | ~7.2 | Doublet of doublets of doublets | ³JHH ≈ 7.8 Hz, ³JHF ≈ 9.0 Hz, ⁴JHH ≈ 2.0 Hz | Ortho to the fluorine atom, showing large coupling to fluorine and smaller couplings to the adjacent protons. |

| H-5' | ~7.4 | Triplet of doublets | ³JHH ≈ 7.8 Hz, ⁴JHH ≈ 2.0 Hz | Para to the furan ring and ortho to the fluorine atom. |

| H-6' | ~7.3 | Multiplet | This proton experiences coupling from H-2', H-4', and H-5', resulting in a complex multiplet. |

Comparative Spectral Analysis

To build confidence in our assignments, we can compare the expected spectrum of this compound with that of its constituent parts and structurally similar molecules.

Comparison with Phenylboronic Acid and Furan

-

Phenylboronic Acid: The aromatic protons of phenylboronic acid typically appear in the range of 7.3-8.0 ppm.[1] The protons ortho to the boronic acid group are the most deshielded.

-

Furan: The α-protons (adjacent to the oxygen) of furan resonate around 7.4 ppm, while the β-protons are found around 6.3 ppm.

The presence of the 3-fluorophenyl substituent on the furan ring will influence the chemical shifts of the furan protons, and likewise, the furan ring will affect the phenyl proton resonances.

Comparison with Fluorophenylboronic Acids

The position of the fluorine atom significantly impacts the ¹H NMR spectrum of the phenyl ring due to its strong electronegativity and through-bond coupling to nearby protons.

| Compound | Approximate Chemical Shift Ranges (ppm) | Key Coupling Constants (Hz) |

| 2-Fluorophenylboronic acid [2] | 7.0 - 7.8 | ³JHF ≈ 8-10 Hz (ortho) |

| 3-Fluorophenylboronic acid | 7.1 - 7.6 | ³JHF ≈ 9-11 Hz (ortho), ⁴JHF ≈ 5-7 Hz (meta) |

| 4-Fluorophenylboronic acid [3] | 7.0 - 8.0 | ³JHF ≈ 8-9 Hz (ortho) |

The predicted couplings for the 3-fluorophenyl moiety in our target molecule are consistent with these reference compounds.

Experimental Protocol for ¹H NMR Acquisition

Obtaining a high-quality ¹H NMR spectrum of this compound requires careful sample preparation and instrument setup. Boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex or uninterpretable spectra.[4]

Caption: Workflow for ¹H NMR analysis of this compound.

Key Considerations:

-

Solvent Choice: DMSO-d₆ is often a good choice as it can disrupt the hydrogen bonding that leads to boroxine formation. If using CDCl₃, the addition of a small amount of CD₃OD may be necessary to obtain a sharp spectrum.

-

Concentration: A relatively dilute sample can help minimize intermolecular interactions and oligomerization.[4]

-

Water Content: Ensure the sample and solvent are as dry as possible, as water can exchange with the B(OH)₂ protons and affect their appearance in the spectrum.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A thorough understanding of the factors influencing chemical shifts and coupling constants allows for a confident assignment of all proton signals. By comparing the spectrum to related compounds and following a robust experimental protocol, researchers can ensure the identity and purity of this valuable synthetic building block, thereby underpinning the integrity of their subsequent research and development efforts.

References

- Evans, D. F. (1962). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Journal of Molecular Spectroscopy, 9(1-6), 1-5.

- Emsley, J. W., Lindon, J. C., & Sutcliffe, L. H. (1975). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (14), 1547-1553.

- Tiers, G. V. D. (1958). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 29(4), 963-964.

- San Diego State University. (n.d.). 11B NMR Chemical Shifts.

- Huang, G., Lu, L., Jiang, H., & Yin, B. (2017). Aerobic Oxidative α-Arylation of Furans with Boronic Acids via Pd(II)-Catalyzed C–C Bond Cleavage of Primary Furfuryl Alcohols: Sustainable Access to Arylfurans. Organic Letters, 19(14), 3778-3781.

- Gabbaï, F. P., & Melaimi, M. (2010). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol.

- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- Zhang, X., Li, X., & Li, D. (2012). A colorimetric method for the direct determination of hydrogen peroxide using 4-nitrophenyl boronic acid. Analytical Methods, 4(7), 1934-1936.

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link] Kapitel_3_Verschiebung.pdf

- Charnock, J. T., & Charnock, S. J. (2000). 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. Journal of Organometallic Chemistry, 593-594, 25-30.

-

LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

- Govindaraju, S., & Ramakrishnan, S. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Emsley, J. W., & Phillips, L. (1969). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society, 91(21), 5882-5887.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

- Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722.

- Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Request PDF.

-

LibreTexts. (2021, December 15). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

LibreTexts. (2021, December 15). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

ResearchGate. (n.d.). Arylboronic acids employed for producing fingerprints using ¹⁹F‐NMR.83, 84. Retrieved from [Link]

- Smith, M. K., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15065-15073.

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

Sources

Comparing reactivity of furan-2-boronic acid vs thiophene-2-boronic acid

Executive Summary

In pharmaceutical discovery, 5-membered heteroaryl boronic acids are indispensable for installing bioisosteres. However, Furan-2-boronic acid (FuBA) and Thiophene-2-boronic acid (ThBA) present distinct failure modes that require divergent coupling strategies.

-

Furan-2-boronic acid is kinetically unstable. Its primary failure mode is rapid protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, often degrading before transmetalation can occur.

-

Thiophene-2-boronic acid is chemically robust but catalytically challenging. Its primary failure mode is catalyst poisoning via sulfur coordination to Palladium, requiring specific ligand choices to maintain turnover frequency (TOF).

This guide provides the mechanistic grounding and validated protocols to navigate these differences.

Mechanistic Foundation: Why They Behave Differently[1]

Stability and Protodeboronation

The stability difference is driven by the electronegativity of the heteroatom (O vs. S).

-

Furan (O): Oxygen is highly electronegative, withdrawing electron density from the ring but also donating via resonance. In the presence of base (hydroxide), the formation of the boronate "ate" complex increases electron density at the ipso-carbon. The high electronegativity of oxygen stabilizes the transition state for protonation at the C2 position, leading to rapid cleavage of the C-B bond.

-

Thiophene (S): Sulfur is less electronegative and larger. The C-S bond is longer, and the aromaticity of thiophene is greater than that of furan. Consequently, the C2 position is less susceptible to rapid protonolysis, making ThBA significantly more stable in aqueous base than FuBA.

Catalyst Interaction

-

Thiophene (S): The soft nature of the sulfur atom allows it to act as a competitive ligand for soft metals like Pd(0). In ligand-free or weak-ligand systems (e.g., Pd(PPh3)4), the thiophene substrate can displace phosphines, forming stable

-S-Pd complexes that arrest the catalytic cycle. -

Furan (O): Oxygen is a hard donor and interacts poorly with soft Pd(0/II) centers, meaning FuBA rarely poisons the catalyst.

Visualization: The Protodeboronation Pathway[2][3][4]

The following diagram illustrates the competitive degradation pathway that plagues Furan-2-boronic acid specifically.

Figure 1: Comparative mechanism of base-catalyzed protodeboronation. The red pathway indicates the rapid failure mode of Furan-2-boronic acid.

Performance Comparison Data

The table below summarizes key performance metrics derived from standard Suzuki-Miyaura conditions (

| Feature | Furan-2-Boronic Acid | Thiophene-2-Boronic Acid |

| Half-life ( | < 15 minutes (at 80°C, pH 10) | > 2 hours (at 80°C, pH 10) |

| Primary Failure Mode | Hydrolytic Decomposition | Catalyst Deactivation |

| Standard Yield (Aryl Bromide) | 20–45% (Standard Conditions) | 75–90% (Standard Conditions) |

| Optimized Yield | 85–95% (Anhydrous/Fluoride) | 90–99% (High-Activity Ligand) |

| Storage Stability | Poor (Degrades to anhydride/boroxine) | Moderate to Good |

| Atom Economy | High (but requires excess equiv.) | High |

Experimental Protocols

Do not treat these reagents identically. Use Protocol A for Thiophene (focusing on catalyst activity) and Protocol B for Furan (focusing on substrate preservation).

Protocol A: Thiophene-2-Boronic Acid (Robust System)

Designed to overcome S-poisoning using high-activity ligands.

-

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

Thiophene-2-boronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)2 (2 mol%) + XPhos or SPhos (4 mol%). Note: These bulky, electron-rich phosphines prevent sulfur coordination.

-

Base: K3PO4 (2.0 equiv).

-

Solvent: n-Butanol/Water (4:1) or Toluene/Water (4:1).

-

-

Procedure:

Protocol B: Furan-2-Boronic Acid (Labile System)

Designed to minimize protodeboronation by removing water or using slow-release surrogates.

Option 1: Anhydrous Activation (Fluoride Method)

-

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

Furan-2-boronic acid (1.5–2.0 equiv). Note: Excess required due to degradation.

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/PCy3.

-

Base: CsF (2.5 equiv) or anhydrous K3PO4 .

-

Solvent: Anhydrous Dioxane or THF . Strictly no water.

-

-

Procedure:

Option 2: The "Slow Release" Strategy (Recommended)

-

Instead of the free acid, use Furan-2-MIDA boronate or Potassium Furan-2-trifluoroborate . These slowly hydrolyze to the active species, keeping the standing concentration of the unstable boronic acid low (below the decomposition threshold) while matching the rate of transmetalation.

Decision Logic & Troubleshooting

Use this workflow to select the correct reagent form and conditions.

Figure 2: Decision matrix for selecting reaction conditions based on heteroatom stability profiles.

References

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[9] Retrieved from [Link]

-

Molander, G. A., et al. (2014). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids. Journal of Organic Chemistry. Retrieved from [Link]

-

Knapp, D. M., et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[9] Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Reactivity-Stability Dichotomy: A Comparative Guide to Boronic Acids and Boronate Esters in Cross-Coupling Reactions

For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the organoboron nucleophile—specifically between a boronic acid and its corresponding boronate ester—is a critical decision point that dictates not only the reaction's efficiency but also the practicality of the entire synthetic route. This guide provides an in-depth, objective comparison of these two classes of reagents, grounded in mechanistic principles and supported by experimental data, to empower scientists to make the most informed choice for their specific application.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To understand the reactivity differences, one must first appreciate the fundamental steps of the palladium-catalyzed Suzuki-Miyaura reaction. The catalytic cycle universally proceeds through three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudo-halide) bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This is the rate-determining step in many cases and the primary stage where the differences between boronic acids and esters manifest.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][3]

Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle

Boronic Acids: The Reactive Progenitor

Boronic acids (R-B(OH)₂) are generally considered the more "active" coupling partners in Suzuki-Miyaura reactions, often resulting in faster reaction rates.[4][5]

Mechanism and Reactivity

The enhanced reactivity of boronic acids stems from their Lewis acidity.[4] For transmetalation to occur efficiently, the boron atom must be activated by a base (e.g., carbonates, phosphates, hydroxides).[6] This activation forms a more nucleophilic tetrahedral "ate" complex, R-B(OH)₃⁻, which readily participates in the transfer of its organic moiety to the palladium center.[7]

Two primary mechanistic pathways are proposed for the transmetalation step:

-

The Boronate Pathway: The activated boronate (R-B(OH)₃⁻) directly attacks the R¹-Pd(II)-X complex.[8][9]

-

The Oxo-Palladium Pathway: The base first reacts with the R¹-Pd(II)-X complex to form a more reactive R¹-Pd(II)-OH species, which then reacts with the neutral boronic acid.[8][9]

Kinetic studies suggest that for many common reaction conditions (weak base, aqueous solvent), the oxo-palladium pathway, involving the reaction between the palladium hydroxide complex and the neutral boronic acid, is the dominant route.[9] Regardless of the precise path, the facile formation of these intermediates underpins the high reactivity of boronic acids.

The Achilles' Heel: Instability

This high reactivity, however, comes at a significant cost: stability. Boronic acids are susceptible to several decomposition pathways that can dramatically reduce shelf-life and reaction yields.[4]

-

Protodeboronation: This is the most common failure mode, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10][11] This side reaction is particularly problematic for electron-rich heterocyclic, vinyl, and cyclopropyl boronic acids and is often accelerated by the very aqueous basic conditions required for the coupling reaction.[1][11][12]

-

Oxidation: The electron-deficient boron atom is prone to attack by oxygen, leading to oxidative degradation of the C-B bond to a C-OH bond.[10][13]

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a cyclic trimer called a boroxine.[10][14] While this equilibrium is reversible in the presence of water, the formation of the boroxine reduces the concentration of the active monomeric species available for the reaction.

Boronate Esters: The Robust Workhorse

To overcome the stability issues of boronic acids, chemists routinely turn to boronate esters. These derivatives are formed by the condensation of a boronic acid with a diol, with pinacol esters (formed from pinacol) being the most common.[8][15]

Unparalleled Stability

Boronate esters offer substantially greater stability.[4][8] They are typically crystalline, air-stable solids that are easy to handle, weigh, and purify, often via standard silica gel chromatography.[4][16] This robustness makes them ideal for multi-step syntheses where the boron moiety must survive various reaction conditions before the final coupling step. Their stability has enabled the creation of vast libraries of diverse building blocks for drug discovery.

Reactivity and Mechanistic Nuances

Historically, it was often assumed that boronate esters must first hydrolyze back to the corresponding boronic acid in situ to participate in the catalytic cycle. However, significant mechanistic work has now established that boronate esters can and do transmetalate directly without prior hydrolysis .[17][18]